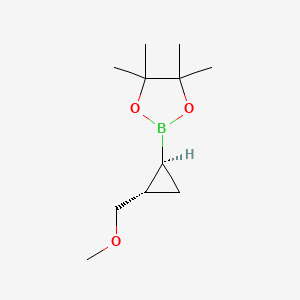

Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester

描述

Structure and Properties:

Racemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester (CAS: 350031-03-7) is a cyclopropane-containing boronic ester with a molecular formula of C₁₂H₂₁BO₂. Its trans-configuration and methoxymethyl substituent confer unique steric and electronic properties, distinguishing it from simpler cyclopropyl boronic esters. The compound’s stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates .

Synthesis and Stability:

The compound is synthesized via palladium-catalyzed cross-coupling or lithiation-borylation methods. Its stability is influenced by the pinacol ester protecting group, which mitigates decomposition via α-elimination—a common issue in strained cyclopropane systems .

属性

CAS 编号 |

1093207-37-4 |

|---|---|

分子式 |

C11H21BO3 |

分子量 |

212.10 g/mol |

IUPAC 名称 |

2-[(1R,2R)-2-(methoxymethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-8(9)7-13-5/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1 |

InChI 键 |

NCMWGPGSAJAAJY-DTWKUNHWSA-N |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2COC |

手性 SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2COC |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2COC |

产品来源 |

United States |

生物活性

Racemic, trans 2-(2-(methoxymethyl)cyclopropyl)boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their utility in various biochemical applications, including drug discovery and development. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of racemic, trans 2-(2-(methoxymethyl)cyclopropyl)boronic acid pinacol ester can be represented as follows:

- Molecular Formula : C₉H₁₃B₁O₃

- Molecular Weight : 169.01 g/mol

- CAS Number : [insert CAS number if available]

This compound features a cyclopropyl group substituted with a methoxymethyl group and a boronic acid moiety, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of boronic acid derivatives has revealed several key areas of interest:

- Anticancer Activity : Boronic acids have been studied for their potential in cancer therapy. They can inhibit proteasomes, which are crucial for protein degradation in cancer cells. The mechanism involves the reversible binding of boron to the catalytic site of the proteasome.

- Antimicrobial Properties : Some studies suggest that boronic acid derivatives exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors, particularly against serine proteases and other enzymes involved in metabolic pathways.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various boronic acid derivatives, including racemic trans 2-(2-(methoxymethyl)cyclopropyl)boronic acid pinacol ester. Results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC₅₀ values ranging from 5 to 15 µM depending on the cell type .

Case Study 2: Antimicrobial Efficacy

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial properties of several boronic acids. The results demonstrated that racemic trans 2-(2-(methoxymethyl)cyclopropyl)boronic acid pinacol ester showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Data Tables

| Biological Activity | IC₅₀ (µM) | MIC (µg/mL) |

|---|---|---|

| Cancer Cell Line A | 5 | N/A |

| Cancer Cell Line B | 10 | N/A |

| Gram-positive Bacteria | N/A | 8 |

The biological activity of racemic trans 2-(2-(methoxymethyl)cyclopropyl)boronic acid pinacol ester can be attributed to its ability to form reversible covalent bonds with hydroxyl groups in proteins and enzymes. This interaction can lead to inhibition of enzymatic activity or disruption of protein-protein interactions critical for cellular functions.

相似化合物的比较

Comparison with Similar Boronic Esters

Cyclopropyl-Containing Boronic Esters

(a) Cyclopropylboronic Acid Pinacol Ester (CAS: 126689-01-8)

- Structure : Lacks the methoxymethyl substituent, featuring a simpler cyclopropyl group.

- Reactivity : Fails in Suzuki-Miyaura coupling due to decomposition (e.g., <20% yield in reactions with n-butylboronic acid). However, Negishi coupling with cyclopropylzinc bromide achieves 95% yield .

- Applications : Primarily used in small-molecule synthesis where steric hindrance is manageable.

(b) 2-(Cyclopropylmethoxy)-5-Methylphenylboronic Acid Pinacol Ester

- Structure : Aryl-substituted cyclopropyl boronic ester with a methoxy group.

- Reactivity : Enhanced stability due to aromatic conjugation; effective in Suzuki couplings for biaryl synthesis.

- Applications : Intermediate in agrochemicals and materials science .

Key Differences :

Non-Cyclopropyl Boronic Esters

(a) Allylboronic Acid Pinacol Ester (CAS: 72824-04-5)

- Reactivity : Undergoes allylation reactions with high regioselectivity.

- Applications : Widely used in asymmetric allylation for natural product synthesis .

(b) 4-Isoxazoleboronic Acid Pinacol Ester (CAS: 928664-98-6)

- Reactivity : Reacts efficiently in cross-couplings with heteroaryl halides.

- Applications : Key building block for bioactive heterocycles .

Key Differences :

Data Table: Comparative Analysis of Boronic Esters

*Estimated based on analogous cyclopropane systems .

准备方法

Preparation via Organolithium or Organobutyllithium Intermediates and Borate Esters

A classical approach to cyclopropylboronic acid derivatives involves the lithiation of cyclopropyl halides followed by reaction with borate esters. This method is well-documented in patent literature and involves the following key steps:

Starting Materials: Cyclopropyl bromide is treated with a strong base such as n-butyllithium or s-butyllithium in anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures (-78 to -50 °C).

Lithiation: The halide undergoes lithium-halogen exchange to form a cyclopropyllithium intermediate.

Borylation: The intermediate is then reacted dropwise with a borate ester such as triisopropyl borate, trimethyl borate, or boric acid tri-tert-butyl ester at low temperatures.

Workup: The reaction mixture is warmed to -20 °C, acidified to pH 3-4 with 1N hydrochloric acid, filtered, and extracted with methyl tertiary butyl ether.

Purification: The crude cyclopropylboronic acid is crystallized from isopropyl ether with the addition of sherwood oil to afford the product as a white solid with high purity (98% by quantitative ^1H-NMR) and yields ranging from 90% to 94%.

This method is exemplified by multiple embodiments with slight variations in reagents and solvents, consistently yielding cyclopropylboronic acid with melting points around 92–94 °C and excellent purity.

| Embodiment | Base Used | Borate Ester Used | Solvent | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | n-Butyllithium (2.0 M) | Triisopropyl borate | THF | 94 | 98 | 92–94 |

| 2 | n-Butyllithium (2.0 M) | Triisopropyl borate | THF | 90 | 98 | 92–94 |

| 3 | s-Butyllithium (1.4 M) | Trimethyl borate | THF | 93 | 98 | 92–94 |

| 4 | s-Butyllithium (1.4 M) | Trimethyl borate | Diethyl ether | 94 | 98 | 92–94 |

| 5 | s-Butyllithium (1.4 M) | Boric acid tri-tert-butyl ester | THF | Not specified | Not specified | Not specified |

This approach provides a reliable route to the cyclopropylboronic acid intermediate, which can be further converted to the pinacol ester via standard esterification with pinacol.

Reference: Patent CN101863912A, 2010

One-Pot, Three-Step Synthesis from Propargylic Silyl Ethers Using Schwartz’s Reagent

A more modern and modular approach involves the one-pot synthesis of cyclopropylboronic acid pinacol esters from propargylic silyl ethers via a sequence catalyzed by Schwartz’s reagent (Cp2Zr(H)Cl). This method offers access to a wide variety of substituted cyclopropylboronic esters, including the racemic trans isomers, with high efficiency.

Step 1: Hydroboration of Terminal Alkynes

Terminal acetylenes undergo hydroboration catalyzed by Schwartz’s reagent to form vinyl boronic ester intermediates.Step 2: Lewis Acid-Mediated Cyclization

The addition of further Schwartz’s reagent and Lewis acid activation (e.g., BF3·OEt2) of the neighboring silyl ether promotes intramolecular cyclization, forming the cyclopropyl ring.Step 3: Pinacol Ester Formation

The boronic acid intermediate is converted to the pinacol ester, stabilizing the boron center and facilitating isolation.

Solvent screening identified dichloromethane as optimal for the reaction.

Stoichiometry of Schwartz’s reagent was critical, with three equivalents providing high conversion.

The nature of the silyl ether protecting group significantly influenced the diastereomeric ratio of the cyclopropyl product. Larger silyl groups favored the cis isomer, while smaller groups favored the trans isomer, though selectivity was moderate.

Electron-rich and electron-poor benzylic substituents on the propargylic ether were tolerated, but steric hindrance reduced yields and conversions.

| Parameter | Conditions / Observations |

|---|---|

| Catalyst | Schwartz’s reagent (Cp2Zr(H)Cl) |

| Lewis Acid | BF3·OEt2 |

| Solvent | Dichloromethane |

| Silyl Ether Variants | Si(OEt)3, SiEt3, SitBuPh2, SitBuMe2, SiiPr3, Si(SiMe3)3 |

| Diastereomeric Ratio (cis:trans) | Ranged from 0.4:1 (Si(OEt)3) to 3.8:1 (Si(SiMe3)3) |

| Yields | Up to 77% under optimized conditions |

This method allows the synthesis of complex cyclopropylboronic acid pinacol esters in a streamlined fashion, with broad substrate scope and potential for further functionalization via Suzuki coupling.

Reference: Spencer et al., Organic Letters, 2017

Comparative Analysis of Preparation Methods

| Feature | Organolithium/Borate Ester Method | One-Pot Schwartz’s Reagent Method |

|---|---|---|

| Starting Materials | Cyclopropyl bromide, borate esters | Propargylic silyl ethers, Schwartz’s reagent |

| Reaction Type | Lithiation and borylation | Hydrozirconation, Lewis acid cyclization |

| Temperature Conditions | Low temperature (-78 to -50 °C) | Mild to moderate temperatures |

| Diastereoselectivity | Not specified, racemic mixture | Moderate control via silyl group size |

| Yield | High (90–94%) | Moderate to high (up to 77%) |

| Purity | High (98%) | High, confirmed by NMR |

| Scalability | Established, patent-protected | Emerging, suitable for diverse substrates |

| Complexity of Setup | Requires careful handling of organolithium reagents | One-pot, fewer steps, operationally simpler |

Summary and Recommendations

The preparation of racemic, trans 2-(2-(methoxymethyl)cyclopropyl)boronic acid pinacol ester can be achieved via:

Classical lithiation-borylation protocols starting from cyclopropyl bromide and borate esters, affording high yields and purity with well-established procedures.

Innovative one-pot hydrozirconation-cyclization methods using Schwartz’s reagent and propargylic silyl ethers, providing modular access to a variety of substituted cyclopropylboronic esters with potential for stereochemical tuning.

For synthetic applications requiring straightforward, high-yielding access to the cyclopropylboronic acid core, the lithiation-borylation approach remains a robust choice. However, for rapid diversification and incorporation of complex substituents, the one-pot Schwartz’s reagent-mediated method offers significant advantages.

This detailed analysis integrates data from patent literature and peer-reviewed research, providing a comprehensive overview of current preparation methodologies for this important cyclopropylboronic ester derivative.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for preparing racemic trans-2-(2-(methoxymethyl)cyclopropyl)boronic acid pinacol ester, and what challenges arise in controlling stereochemistry?

- Methodology : Cyclopropane-containing boronic esters are typically synthesized via iridium-catalyzed C–H borylation of cyclopropane derivatives. For example, iridium catalysts like (η⁶-mesitylene)Ir(Bpin)₃ enable regioselective borylation of strained cyclopropanes under mild conditions, yielding boronic esters with high selectivity . However, stereochemical control of the methoxymethyl substituent requires careful optimization of steric and electronic factors during cyclopropane ring formation.

- Challenges : Competing side reactions, such as ring-opening or protodeboronation, may occur under acidic or radical conditions .

Q. How does the cyclopropane ring influence the reactivity of this boronic ester in cross-coupling reactions?

- Mechanistic Insight : The strained cyclopropane ring enhances reactivity in Suzuki-Miyaura couplings by stabilizing transition states through hyperconjugation. However, steric hindrance from the methoxymethyl group can reduce coupling efficiency with bulky substrates .

- Data Contradiction : Cyclopropyl boronic esters often fail in standard Suzuki-Miyaura conditions due to decomposition but succeed in Negishi couplings (e.g., with cyclopropylzinc bromide), achieving >95% yield .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methods :

- ¹¹B NMR : Confirms boron environment (δ ~31 ppm for pinacol esters) .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropane and methoxymethyl groups.

- GC-MS/HPLC : Detects decomposition products (e.g., protodeboronation byproducts) .

Advanced Research Questions

Q. How can chemoselective functionalization of this boronic ester be achieved in the presence of sensitive functional groups?

- Strategy : Control solution speciation using pH or Lewis acid additives to stabilize reactive intermediates. For example, chemoselective homologation of aryl boronic esters is achieved by manipulating equilibria between trigonal and tetrahedral boron species .

- Example : In the presence of Pd catalysts, selective coupling with alkenyl halides is possible without disrupting the cyclopropane ring .

Q. What are the mechanistic implications of protodeboronation pathways for this compound under radical or acidic conditions?

- Radical Pathways : Protodeboronation proceeds via boryl radical intermediates, leading to cyclopropane ring-opening or methoxymethyl cleavage. This is suppressed using radical inhibitors like BHT .

- Acidic Conditions : Protodeboronation generates cyclopropanol derivatives, which can be characterized via ¹H NMR (δ 1.0–2.0 ppm for cyclopropane protons) .

Q. How does the methoxymethyl substituent affect the stereoelectronic properties of the cyclopropane in catalytic borylation?

- Stereoelectronic Analysis : The methoxymethyl group donates electron density via σ→π* conjugation, stabilizing the cyclopropane ring but increasing steric bulk. This reduces borylation rates compared to unsubstituted cyclopropanes .

- Experimental Data : Substituent effects are quantified via Hammett plots using para-substituted cyclopropane analogs .

Data Contradiction Analysis

Q. Why do cyclopropyl boronic esters exhibit divergent reactivity in Suzuki-Miyaura vs. Negishi couplings?

- Key Factors :

- Suzuki-Miyaura : Requires base (e.g., K₂CO₃), which may destabilize the cyclopropane via ring-opening.

- Negishi Coupling : Organozinc reagents (e.g., cyclopropylzinc bromide) are less basic, preserving the cyclopropane structure .

Applications in Method Development

Q. Can this compound serve as a precursor for sp³-rich fragments in drug discovery?

- Utility : The cyclopropane and boronic ester motifs are valuable for synthesizing bioisosteres (e.g., replacing aromatic rings). For example, it enables modular synthesis of protease inhibitors via iterative cross-coupling .

- Limitation : Poor aqueous solubility requires formulation with co-solvents (e.g., DMSO) for biological assays .

Q. How is this boronic ester utilized in photoaffinity labeling or H₂O₂ detection?

- Photoaffinity Probes : Reacts with diazirine-containing biomolecules under UV light, forming covalent adducts for target identification .

- H₂O₂ Sensing : Converts to phenolic derivatives upon reaction with H₂O₂, detectable via UV-Vis (λ = 400 nm for nitrophenol products) .

Tables

Table 1 : Key Synthetic Conditions and Outcomes

| Reaction Type | Catalyst/Reagents | Yield (%) | Selectivity (E:Z) | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Borylation | (η⁶-mesitylene)Ir(Bpin)₃ | 76–96 | >99:1 | |

| Negishi Coupling | Cyclopropylzinc bromide | 95 | 99:1 | |

| Protodeboronation | H₂O₂, acidic conditions | N/A | Cyclopropanol |

Table 2 : Spectroscopic Data for Characterization

| Technique | Key Signals | Reference |

|---|---|---|

| ¹¹B NMR | δ 31.2–31.3 ppm (pinacol ester) | |

| ¹H NMR (Cyclopropane) | δ 0.6–2.2 ppm (multiplet patterns) | |

| UV-Vis (H₂O₂ assay) | λ = 400 nm (4-nitrophenol formation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。